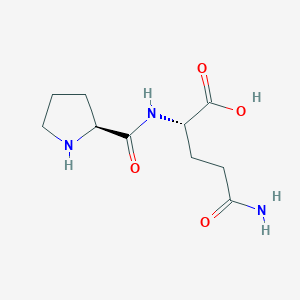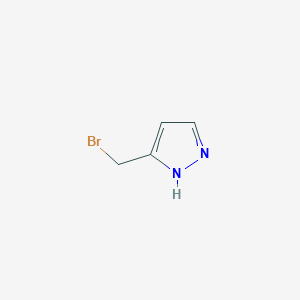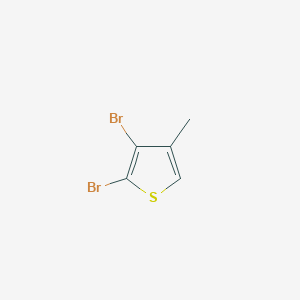
Dicyclohexyl benzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexyl benzene-1,3-dicarboxylate (DCBD) is a compound that belongs to the family of dicarboxylates. It has been widely used in scientific research due to its unique properties. DCBD is a white crystalline solid that is insoluble in water and soluble in organic solvents. It has been used in various applications such as the synthesis of polymers and as a plasticizer for polyvinyl chloride (PVC).
Mecanismo De Acción
The mechanism of action of Dicyclohexyl benzene-1,3-dicarboxylate is not well understood. However, it is believed that Dicyclohexyl benzene-1,3-dicarboxylate can act as a plasticizer for PVC by reducing the intermolecular forces between the polymer chains. This can result in an increase in the flexibility and toughness of the material.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Dicyclohexyl benzene-1,3-dicarboxylate. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. Dicyclohexyl benzene-1,3-dicarboxylate has also been shown to have low acute toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dicyclohexyl benzene-1,3-dicarboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also non-toxic and non-irritating, making it safe to handle. However, the solubility of Dicyclohexyl benzene-1,3-dicarboxylate in water is limited, which can limit its use in aqueous-based experiments.
Direcciones Futuras
There are several future directions for the use of Dicyclohexyl benzene-1,3-dicarboxylate in scientific research. One potential application is in the synthesis of novel polymers with unique properties. Dicyclohexyl benzene-1,3-dicarboxylate can also be used as a precursor for the synthesis of liquid crystals. Additionally, further research is needed to understand the mechanism of action of Dicyclohexyl benzene-1,3-dicarboxylate and its potential applications in other fields.
Métodos De Síntesis
Dicyclohexyl benzene-1,3-dicarboxylate can be synthesized by the reaction of cyclohexyl bromide with potassium phthalimide followed by hydrolysis and decarboxylation. The yield of this reaction is usually high, and the purity of the final product can be easily achieved through recrystallization.
Aplicaciones Científicas De Investigación
Dicyclohexyl benzene-1,3-dicarboxylate has been used in various scientific research applications. It has been used as a building block for the synthesis of novel polymers with unique properties. Dicyclohexyl benzene-1,3-dicarboxylate has also been used as a plasticizer for PVC, which can improve the mechanical properties of the material. Additionally, Dicyclohexyl benzene-1,3-dicarboxylate has been used as a precursor for the synthesis of liquid crystals.
Propiedades
Número CAS |
18699-42-8 |
|---|---|
Nombre del producto |
Dicyclohexyl benzene-1,3-dicarboxylate |
Fórmula molecular |
C20H26O4 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
dicyclohexyl benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C20H26O4/c21-19(23-17-10-3-1-4-11-17)15-8-7-9-16(14-15)20(22)24-18-12-5-2-6-13-18/h7-9,14,17-18H,1-6,10-13H2 |
Clave InChI |
BHKQNOFDIBYEPH-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)C2=CC(=CC=C2)C(=O)OC3CCCCC3 |
SMILES canónico |
C1CCC(CC1)OC(=O)C2=CC(=CC=C2)C(=O)OC3CCCCC3 |
Sinónimos |
1,3-Benzenedicarboxylic acid, dicyclohexyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




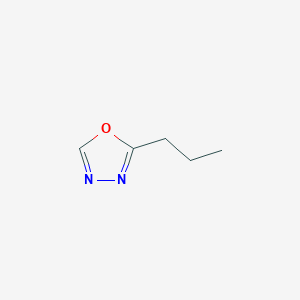
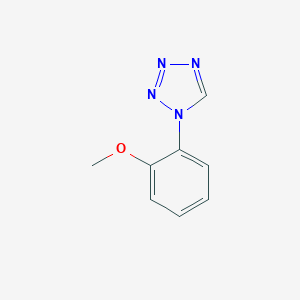
![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine](/img/structure/B176884.png)
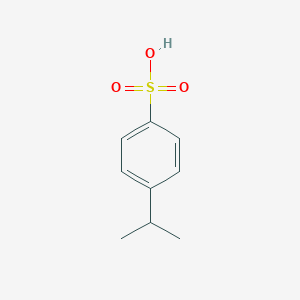
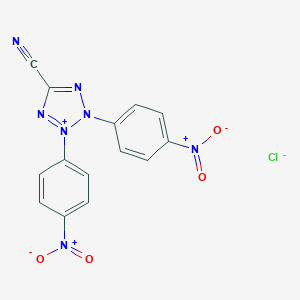


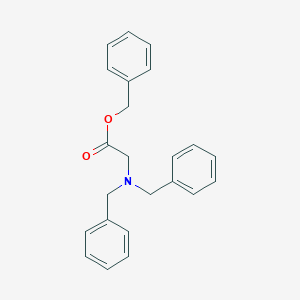
![6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B176910.png)

